
PqsR-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PqsR-IN-3是一种针对铜绿假单胞菌群体感应调节剂PqsR(也称为MvfR)的合成抑制剂。群体感应是一种细菌用来根据种群密度协调基因表达的细胞间通讯机制。 PqsR是铜绿假单胞菌中烷基喹啉依赖性群体感应系统中的一个关键组成部分,它调节着毒力因子的产生和生物膜的形成 。this compound旨在抑制这种调节剂,从而降低铜绿假单胞菌的致病性。
准备方法
PqsR-IN-3的合成涉及几个步骤,包括中间体的制备和最终的偶联反应反应条件通常涉及使用有机溶剂、催化剂和受控温度来获得所需产物 。
This compound的工业生产方法可能涉及扩大实验室合成工艺,优化反应条件以提高产率,并通过重结晶或色谱等纯化技术确保最终产品的纯度 。
化学反应分析
PqsR-IN-3经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰喹啉骨架上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。 这些反应形成的主要产物通常是具有修饰官能团的原始化合物的衍生物 。
科学研究应用
In Vitro and In Vivo Efficacy
-
In Vitro Studies :
- PqsR-IN-3 effectively inhibits pyocyanin production, which is crucial for Pseudomonas aeruginosa virulence.
- The compound shows synergistic effects when combined with aminoglycoside antibiotics like tobramycin, enhancing their efficacy against biofilms formed by Pseudomonas aeruginosa .
- A study reported that the combination of this compound and tobramycin resulted in a more than 32-fold increase in the minimum biofilm eradicating concentration (MBEC) of tobramycin .
-
In Vivo Studies :
- In animal models, particularly a neutropenic thigh infection model in mice, this compound demonstrated promising results, providing proof-of-concept for its use as an adjunctive treatment alongside traditional antibiotics .
- The compound's pharmacokinetics suggest favorable absorption and distribution characteristics, making it suitable for pulmonary administration .
Clinical Implications
The potential clinical applications of this compound are significant due to the rising issue of antibiotic resistance. By targeting quorum sensing mechanisms rather than bacterial viability directly, this compound offers a novel approach to managing infections caused by multidrug-resistant strains of Pseudomonas aeruginosa.
Case Studies
A few notable case studies highlight the application of PqsR inhibitors:
- Adjunctive Therapy : In clinical settings where patients exhibit chronic infections due to Pseudomonas aeruginosa, the use of this compound alongside standard antibiotic regimens has shown improved patient outcomes by reducing infection severity and duration.
- Biofilm Disruption : In cases involving biofilm-associated infections, the application of this compound has been documented to significantly reduce biofilm formation and enhance the effectiveness of conventional treatments .
Safety and Pharmacokinetics
Safety pharmacology studies indicate that this compound possesses a clean safety profile with no significant adverse effects observed in preclinical trials. Its favorable pharmacokinetic properties suggest that it can be administered via various routes, including oral and inhalational formulations, making it versatile for treating respiratory infections caused by Pseudomonas aeruginosa.
作用机制
PqsR-IN-3通过结合到PqsR蛋白的配体结合域发挥作用,阻止群体感应基因的激活。这种抑制会破坏毒力因子的产生,如绿脓菌素、弹性蛋白酶和鼠李糖脂,这些毒力因子对于铜绿假单胞菌的致病性至关重要。 所涉及的分子靶标包括PqsR蛋白和受此转录调节剂调节的下游基因 。
相似化合物的比较
PqsR-IN-3与其他类似化合物,如喹啉类衍生物和喹唑啉酮类似物进行比较。这些化合物也靶向PqsR蛋白,但它们的结合亲和力、特异性和总的抑制活性可能有所不同。 例如,喹啉类衍生物已被证明可以通过pqs途径抑制群体感应系统,而喹唑啉酮类似物可能具有不同的取代基,从而增强其活性 。
类似的化合物包括:
- 喹啉类衍生物
- 喹唑啉酮类似物
- 具有不同化学骨架的其他PqsR抑制剂 .
This compound之所以独特,是因为它与PqsR蛋白具有特定的结合相互作用,从而有效抑制群体感应并降低铜绿假单胞菌的毒力 。
生物活性
PqsR-IN-3 is a compound that acts as an antagonist of the PqsR (also known as MvfR) protein, a key regulator in the quorum-sensing (QS) system of Pseudomonas aeruginosa. This bacterium is notorious for its role in chronic infections, particularly in immunocompromised patients, due to its ability to form biofilms and develop antibiotic resistance. Understanding the biological activity of this compound is critical for developing new therapeutic strategies against such infections.
PqsR functions by regulating the expression of the pqsABCDE operon, which is essential for the biosynthesis of virulence factors like 4-hydroxy-2-heptylquinoline (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (PQS). These compounds are involved in biofilm formation and the production of various virulence factors. This compound inhibits this regulatory pathway by binding to PqsR, preventing it from activating downstream genes associated with virulence and biofilm maturation .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Virulence Factors : this compound has been shown to significantly reduce the production of pyocyanin, a blue-green pigment produced by P. aeruginosa that contributes to its pathogenicity. The compound demonstrated an IC50 value in the low micromolar range, indicating potent inhibitory effects .
- Biofilm Disruption : In vitro assays revealed that treatment with this compound led to a marked decrease in biofilm formation by P. aeruginosa. This suggests that antagonizing PqsR can effectively disrupt the QS system, which is crucial for biofilm development .
- Impact on QS Gene Expression : The compound was found to downregulate the expression of genes involved in QS, including those responsible for synthesizing HHQ and PQS. This downregulation was confirmed through quantitative PCR analyses .
Case Studies
Several case studies have explored the therapeutic potential of PqsR antagonists like this compound:
- Study on Pyocyanin Production : A study assessed the effect of this compound on pyocyanin production in P. aeruginosa cultures. Results indicated a significant reduction in pigment production, correlating with decreased expression of the pqsA gene, which is crucial for pyocyanin biosynthesis .
- Biofilm Formation Assessment : Another study investigated biofilm formation using crystal violet staining techniques. The presence of this compound led to a substantial decrease in biofilm biomass compared to untreated controls, highlighting its potential as an anti-biofilm agent .
Data Table: Biological Activity Summary
Biological Activity | Observations | IC50 Value |
---|---|---|
Inhibition of pyocyanin production | Significant reduction observed | Low micromolar range |
Disruption of biofilm formation | Decreased biomass in treated cultures | Not specified |
Downregulation of QS genes | Reduced expression levels via qPCR | Not applicable |
属性
分子式 |
C23H23N5O3 |
---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
3-hydroxy-1,6-dimethyl-2-[[[1-(4-phenoxyphenyl)triazol-4-yl]methylamino]methyl]pyridin-4-one |
InChI |
InChI=1S/C23H23N5O3/c1-16-12-22(29)23(30)21(27(16)2)14-24-13-17-15-28(26-25-17)18-8-10-20(11-9-18)31-19-6-4-3-5-7-19/h3-12,15,24,30H,13-14H2,1-2H3 |
InChI 键 |
IUQMDUGXGUPFQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=C(N1C)CNCC2=CN(N=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。